2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and dimethylphenoxy intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yloxy)benzonitrile
- 2-(2H-1,3-benzodioxol-5-yloxy)cyclopentan-1-amine
- 2-(2H-1,3-benzodioxol-5-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
Compared to these similar compounds, 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-7-14(2)9-16(8-13)22-6-5-20-19(21)11-23-15-3-4-17-18(10-15)25-12-24-17/h3-4,7-10H,5-6,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOJYRTOJECIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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